5-chloro-2-isocyanato-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-isocyanato-1-methyl-1H-indole: is a chemical compound with the molecular formula C10H7ClN2O. It is an indole derivative, characterized by the presence of a chlorine atom at the 5th position, an isocyanate group at the 2nd position, and a methyl group at the 1st position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-isocyanato-1-methyl-1H-indole typically involves the chlorination of 2-isocyanato-1-methyl-1H-indole. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-chloro-2-isocyanato-1-methyl-1H-indole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles like alcohols or amines, forming urethanes or ureas, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: Tertiary amines, such as triethylamine (TEA).
Major Products:
Urethanes: Formed by the reaction of the isocyanate group with alcohols.
Ureas: Formed by the reaction of the isocyanate group with amines.
Scientific Research Applications
Chemistry: 5-chloro-2-isocyanato-1-methyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .
Biology: In biological research, this compound is used to study the effects of indole derivatives on cellular processes. It is particularly useful in investigating the role of indole compounds in cell signaling and metabolism .
Medicine: Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, making this compound a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity with nucleophiles makes it suitable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-chloro-2-isocyanato-1-methyl-1H-indole involves its interaction with nucleophiles through its isocyanate group. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity underlies its biological activities, including its potential to inhibit enzymes and disrupt cellular processes .
Comparison with Similar Compounds
2-isocyanato-1-methyl-1H-indole: Lacks the chlorine atom at the 5th position.
5-bromo-2-isocyanato-1-methyl-1H-indole: Contains a bromine atom instead of chlorine at the 5th position.
5-chloro-2-isocyanato-1H-indole: Lacks the methyl group at the 1st position.
Uniqueness: 5-chloro-2-isocyanato-1-methyl-1H-indole is unique due to the combination of its chlorine atom at the 5th position, isocyanate group at the 2nd position, and methyl group at the 1st position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2649065-37-0 |
---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-chloro-2-isocyanato-1-methylindole |
InChI |
InChI=1S/C10H7ClN2O/c1-13-9-3-2-8(11)4-7(9)5-10(13)12-6-14/h2-5H,1H3 |
InChI Key |
RUCDOBYUYRPMDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1N=C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.